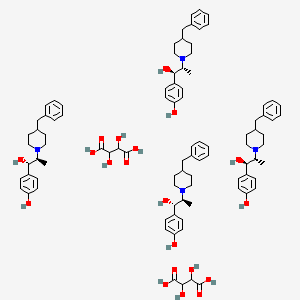

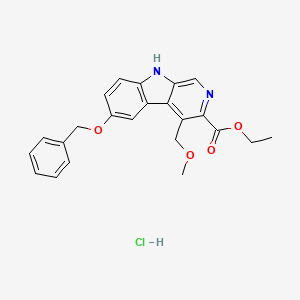

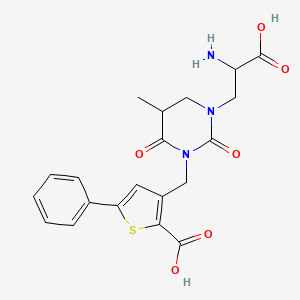

![molecular formula C17H19N7O5S3 B560309 (S)-2-(3-(苯并[c][1,2,5]噻二唑-4-磺酰胺基)噻吩-2-甲酰胺基)-5-胍基戊酸 CAS No. 1018927-63-3](/img/structure/B560309.png)

(S)-2-(3-(苯并[c][1,2,5]噻二唑-4-磺酰胺基)噻吩-2-甲酰胺基)-5-胍基戊酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzothiazole is a privileged heterocycle found in several drugs and has garnered significant attention due to its versatile applications in diverse fields such as synthetic chemistry, material science, and pharmaceutical chemistry . Some of the biological properties of benzothiazole-containing heterocyclic scaffolds include antitumor activity, immunosuppressive activity, and antimicrobial activity . Thiazolidinone has been proven to be an excellent core moiety for the development of various synthetic drugs because of its structural and synthetic diversity and broad spectrum of biological activities .

Synthesis Analysis

The synthesis of benzothiazole–triazole and thiazolidinone-appended benzothiazole–triazole hybrids was reported using a molecular hybridization approach in a one-pot process . The synthesized compounds were tested for microbial growth inhibition against bacterial and fungal strains .

Molecular Structure Analysis

The electronic structure and delocalization in benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole), 4-bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole), and 4,8-dibromobenzo[1,2-d were studied using X-ray diffraction analysis and ab initio calculations .

Chemical Reactions Analysis

The general synthetic pathway of benzothiazolo[2,3-c][1,2,4]triazole derivatives involves the starting material, 2-hydrazinobenzothiazole which was first prepared by the reported method . The reaction proceeded via a one-pot approach .

科学研究应用

Neuropilin 1 (NRP1) Antagonist

EG 00229 is known to be a neuropilin 1 (NRP1) antagonist . It inhibits VEGFA (Vascular Endothelial Growth Factor A) binding to the NRP1 b1 CendR binding pocket . This property makes it a potential candidate for research in the field of vascular biology and angiogenesis.

Inhibition of VEGFA-Induced VEGFR-2 Tyrosine Phosphorylation

EG 00229 has been found to reduce VEGFA-induced VEGFR-2 tyrosine phosphorylation in HUVECs (Human Umbilical Vein Endothelial Cells) . This suggests its potential use in studies related to cell signaling and growth factor receptor function.

Attenuation of VEGFA-Induced HUVEC Cell Migration

The compound has been shown to attenuate VEGFA-induced HUVEC cell migration . This indicates its potential application in research related to cell migration and wound healing.

Reduction of A549 Lung Carcinoma Cell Viability

EG 00229 has been reported to reduce A549 lung carcinoma cell viability in vitro . This suggests its potential use in cancer research, particularly in the study of lung cancer.

Inhibition of SARS-CoV-2 Infection

Interestingly, EG 00229 has been found to inhibit the binding of the CendR motif in the S1 protein of SARS-CoV-2 to NRP1, and reduces the efficiency of SARS-CoV-2 infection in Caco-2 cells . This suggests its potential application in antiviral research, particularly in the context of COVID-19.

Enhancement of Paclitaxel Cytotoxicity

EG 00229 (100 µM) has been found to enhance the cytotoxicity of paclitaxel , a chemotherapy drug. This suggests its potential use in research related to chemotherapy drug enhancement.

作用机制

Target of Action

EG 00229, also known as (S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic Acid, primarily targets the Neuropilin 1 (NRP1) receptor . NRP1 is a non-tyrosine kinase receptor involved in the regulation of cell survival, migration, and angiogenesis .

Mode of Action

EG 00229 selectively inhibits the binding of Vascular Endothelial Growth Factor A (VEGF-A) to the b1 domain of the NRP1 receptor . It does this with an IC50 of 3 μM, indicating a high degree of selectivity .

Biochemical Pathways

The primary biochemical pathway affected by EG 00229 is the VEGF signaling pathway . By inhibiting the binding of VEGF-A to NRP1, EG 00229 reduces VEGF-A-induced VEGFR-2 tyrosine phosphorylation in human umbilical vein endothelial cells (HUVECs) . This leads to a decrease in the downstream signaling events that promote angiogenesis and cell survival .

Result of Action

The inhibition of VEGF-A binding to NRP1 by EG 00229 leads to a significant reduction in cell viability over a 48-hour incubation period . This is observed in A549 cells, a lung carcinoma cell line . Additionally, EG 00229 attenuates VEGFA-induced cell migration .

未来方向

The current investigation has emphasized that benzothiazole–triazole hybrids incorporating thiazolidinone can be a promising and potent category of molecules with potential biological activities . This sustainable and eco-friendly protocol involves the metal-free, catalyst-free synthesis of bioactive scaffolds, which merges broad tolerance for functional groups with a short reaction time, resulting in good to excellent yields .

属性

IUPAC Name |

(2S)-2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N7O5S3/c18-17(19)20-7-2-4-11(16(26)27)21-15(25)14-10(6-8-30-14)24-32(28,29)12-5-1-3-9-13(12)23-31-22-9/h1,3,5-6,8,11,24H,2,4,7H2,(H,21,25)(H,26,27)(H4,18,19,20)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWMEDURALZMEV-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(SC=C3)C(=O)NC(CCCN=C(N)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(SC=C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N7O5S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic Acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

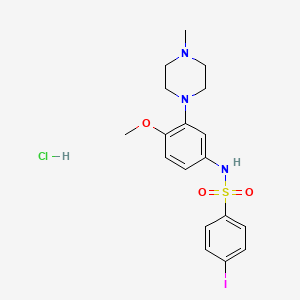

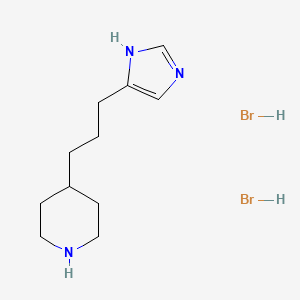

![6,7-Dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;hydrochloride](/img/structure/B560245.png)